2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole
Brand Name: Vulcanchem
CAS No.: 1021207-88-4
VCID: VC11800429
InChI: InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C
Molecular Formula: C18H17NO6S2
Molecular Weight: 407.5 g/mol

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole

CAS No.: 1021207-88-4

Cat. No.: VC11800429

Molecular Formula: C18H17NO6S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole - 1021207-88-4

Specification

CAS No. 1021207-88-4
Molecular Formula C18H17NO6S2
Molecular Weight 407.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole
Standard InChI InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3
Standard InChI Key HIBZOTCRRPWPJZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole (Molecular Formula: C20H19NO6S2\text{C}_{20}\text{H}_{19}\text{NO}_6\text{S}_2, Molecular Weight: 449.5 g/mol) is characterized by a central oxazole ring substituted at three positions:

  • Position 2: A 4-methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3), contributing electron-donating effects.

  • Position 4: A tosyl (p-toluenesulfonyl) group (SO2C6H4CH3\text{SO}_2\text{C}_6\text{H}_4\text{CH}_3), enhancing electrophilicity and stability.

  • Position 5: A methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3), imparting polarity and potential bioactivity .

Table 1: Key Structural and Molecular Parameters

PropertyValue/Description
Molecular FormulaC20H19NO6S2\text{C}_{20}\text{H}_{19}\text{NO}_6\text{S}_2
Molecular Weight449.5 g/mol
Key Functional GroupsOxazole, Methoxyphenyl, Tosyl, Sulfonyl
Calculated LogP~2.8 (estimated via fragment-based methods)
Topological Polar Surface Area121 Ų (indicative of moderate solubility)

The presence of sulfonyl and tosyl groups suggests a propensity for hydrogen bonding and interactions with biological targets, such as kinases or receptors .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Low aqueous solubility due to hydrophobic tosyl and methoxyphenyl groups. Likely soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Sulfonyl groups enhance resistance to hydrolysis compared to thioether precursors .

In Silico ADMET Predictions

Using methodologies analogous to those in UJMM , predictions indicate:

  • Absorption: Moderate intestinal absorption (LogP ~2.8).

  • Metabolism: Susceptible to hepatic oxidation via cytochrome P450 enzymes.

  • Toxicity: Predicted LD50_{50} (oral, rat) > 500 mg/kg (Class 4, low toxicity) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods using magnetic catalysts to improve yield and purity.

  • Biological Screening: Evaluate kinase inhibition and cytotoxicity profiles in vitro.

  • Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility for therapeutic applications.

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